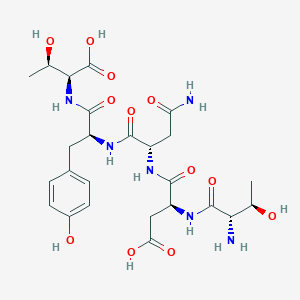
Vasoactive intestinal peptide (7-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a crucial role in the regulation of various physiological processes. VIP is a 28-amino acid peptide that is synthesized by neurons in the central and peripheral nervous systems, as well as by endocrine cells in the gastrointestinal tract. The peptide is known to exert a wide range of effects on various target tissues, including smooth muscle, immune cells, and neurons, among others. One of the most interesting aspects of VIP is its ability to modulate immune responses, making it a promising target for the development of novel therapeutic agents.
Wirkmechanismus
Vasoactive intestinal peptide (7-11) exerts its effects by binding to specific receptors on target cells, known as VPAC1 and VPAC2 receptors. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphatidylinositol (PI) pathways. These pathways ultimately lead to changes in gene expression, ion channel activity, and other cellular processes.
Biochemical and Physiological Effects
Vasoactive intestinal peptide (7-11) has a wide range of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and the regulation of hormone secretion. The peptide is also known to modulate immune cell function, including T cells, B cells, and macrophages. In addition, Vasoactive intestinal peptide (7-11) has been shown to promote neuroprotection and enhance neuronal survival in various models of neurological disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Vasoactive intestinal peptide (7-11) in lab experiments is its ability to modulate immune responses, making it a useful tool for studying the immune system. However, Vasoactive intestinal peptide (7-11) can be difficult to work with due to its rapid degradation in vivo, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential areas of future research in the field of Vasoactive intestinal peptide (7-11). One area of interest is the development of novel therapeutic agents that target Vasoactive intestinal peptide (7-11) receptors, which could have applications in the treatment of various inflammatory and autoimmune diseases. Another area of interest is the study of Vasoactive intestinal peptide (7-11)'s effects on the gut-brain axis, which could have implications for the treatment of gastrointestinal disorders. Finally, further research is needed to fully understand the mechanisms underlying Vasoactive intestinal peptide (7-11)'s neuroprotective effects and its potential applications in the treatment of neurological disease.
In conclusion, Vasoactive intestinal peptide (7-11) is a neuropeptide with a wide range of physiological effects, including the modulation of immune responses. Despite its limitations, Vasoactive intestinal peptide (7-11) has significant potential as a therapeutic target for various disease states, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Vasoactive intestinal peptide (7-11) is synthesized by neurons and endocrine cells through a series of enzymatic reactions. The precursor molecule, prepro-Vasoactive intestinal peptide (7-11), is first cleaved into pro-Vasoactive intestinal peptide (7-11), which is then further processed into the mature peptide. The final product is then packaged into secretory vesicles and released into the extracellular space upon stimulation.
Wissenschaftliche Forschungsanwendungen
Vasoactive intestinal peptide (7-11) has been extensively studied for its therapeutic potential in various disease states, including inflammatory bowel disease, asthma, and autoimmune disorders. The peptide's ability to modulate immune responses has been of particular interest, and several studies have shown that Vasoactive intestinal peptide (7-11) can reduce inflammation and promote tissue repair in animal models of these diseases.
Eigenschaften
CAS-Nummer |
107531-14-6 |
|---|---|
Produktname |
Vasoactive intestinal peptide (7-11) |
Molekularformel |
C25H36N6O12 |
Molekulargewicht |
612.6 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N6O12/c1-10(32)19(27)24(41)30-16(9-18(36)37)22(39)29-15(8-17(26)35)21(38)28-14(7-12-3-5-13(34)6-4-12)23(40)31-20(11(2)33)25(42)43/h3-6,10-11,14-16,19-20,32-34H,7-9,27H2,1-2H3,(H2,26,35)(H,28,38)(H,29,39)(H,30,41)(H,31,40)(H,36,37)(H,42,43)/t10-,11-,14+,15+,16+,19+,20+/m1/s1 |
InChI-Schlüssel |
HZUXWTFTXZRVQJ-HHMSKVAWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
Sequenz |
TDNYT |
Synonyme |
vasoactive intestinal peptide (7-11) VIP (7-11) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



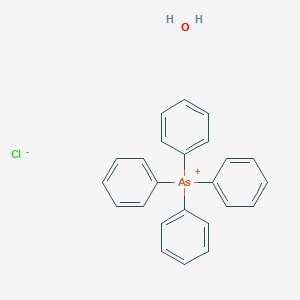
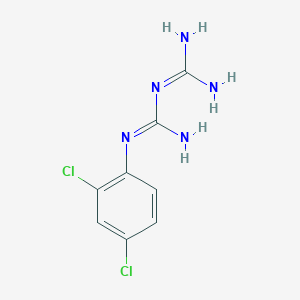
![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)
![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)
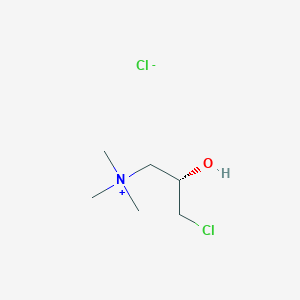
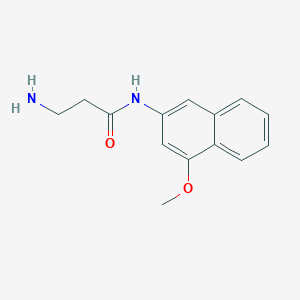
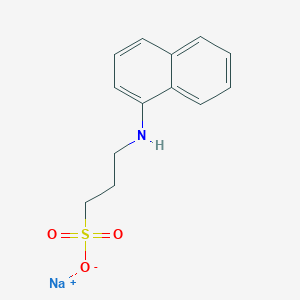
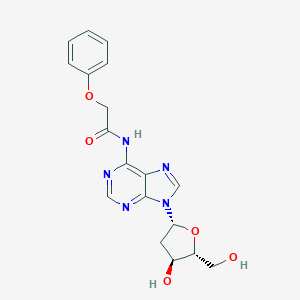
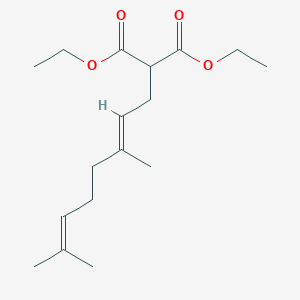
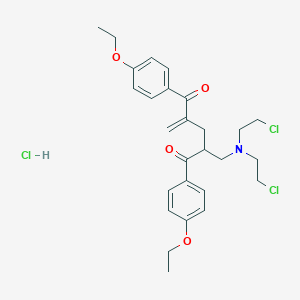
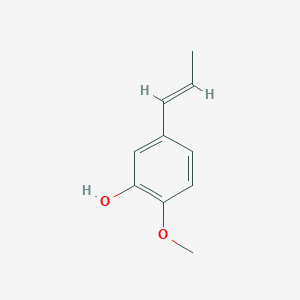

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)